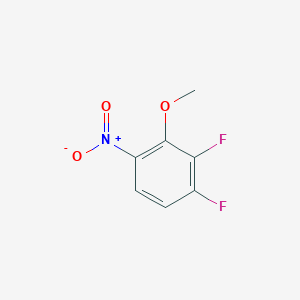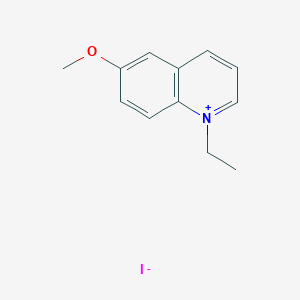
6-甲氧基-N-乙基喹啉碘化物
描述
6-Methoxy-N-ethylquinolinium iodide (6-MEQI) is an organic compound used for a variety of scientific research applications. It is a quinolinium compound that contains a methoxy group and an ethyl group attached to the nitrogen atom. It is a yellow-orange solid at room temperature, and is soluble in water, ethanol, and other organic solvents. 6-MEQI is a versatile compound with a wide range of applications in scientific research, ranging from biochemical and physiological studies to lab experiments.
科学研究应用
6-Methoxy-N-ethylquinolinium iodide: A Comprehensive Analysis
1. GPCR and Calcium Channel Target Screening 6-Methoxy-N-ethylquinolinium iodide (MEQ) is utilized in FLIPR calcium assay kits designed for high-throughput screening of GPCR (G protein-coupled receptors) and calcium channel targets. These assays are crucial for drug discovery and pharmacological research, providing a robust no-wash method for functional analysis .
Chloride Monitoring in Neuroscience: MEQ serves as a sensitive tool to monitor changes in chloride concentration within brain slices. This application is particularly valuable in measuring GABA A receptor activity, which plays a significant role in neurotransmission and can be implicated in various neurological disorders .
Intracellular Chloride Indicator: Developed as an intracellular chloride indicator, MEQ’s fluorescence is quenched by chloride through collisional quenching, making it a useful probe for studying cellular chloride homeostasis and transport mechanisms .
Biomedical Research: In biomedical research, MEQ is used to investigate the function of chloride/bicarbonate exchangers like SLC26A7, which are essential for maintaining ionic balance in cells and have implications in conditions like hypertension and potassium depletion .
Pharmacology: In pharmacological studies, MEQ can be used to assess the efficacy of drugs targeting chloride channels and transporters, contributing to the development of therapeutics for diseases related to chloride dysregulation.
Cellular Physiology: MEQ’s ability to indicate chloride levels makes it a valuable tool in cellular physiology studies, where understanding ion concentration and movement is fundamental.
AAT Bioquest - MEQ Sigma-Aldrich - MEQ Thermo Fisher Scientific - 6-Methoxy-N-ethylquinolinium Iodide (M-6886)
作用机制
Target of Action
The primary target of 6-Methoxy-N-ethylquinolinium iodide is intracellular chloride ions . It is used as an intracellular chloride indicator, based on the collisional quenching of its fluorescence by halide ions .
Mode of Action
6-Methoxy-N-ethylquinolinium iodide, also known as MEQ, is a nonpolar compound that is converted to a positively charged, chloride-sensitive form by intracellular oxidation . Once loaded, MEQ exhibits similar chloride response characteristics to other quinoline derivatives .
Biochemical Pathways
The biochemical pathway affected by 6-Methoxy-N-ethylquinolinium iodide involves the detection and measurement of chloride ion concentration within cells . The fluorescence of MEQ is dependent on chloride concentration and is quenched by chloride through collision quenching .
Pharmacokinetics
It is known that the compound is supplied in its oxidized, cell-impermeant form . It is stable for at least one year when stored desiccated at room temperature .
Result of Action
The result of the action of 6-Methoxy-N-ethylquinolinium iodide is the ability to monitor changes in intracellular chloride concentrations . Its fluorescence is quenched by chloride ions, allowing for the detection and measurement of these ions within cells .
Action Environment
The action of 6-Methoxy-N-ethylquinolinium iodide can be influenced by environmental factors such as light and temperature. For instance, the compound should be protected from light . Additionally, it should be stored at room temperature in a desiccated environment to maintain stability .
属性
IUPAC Name |
1-ethyl-6-methoxyquinolin-1-ium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14NO.HI/c1-3-13-8-4-5-10-9-11(14-2)6-7-12(10)13;/h4-9H,3H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YATPLOKNKMKYFV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=CC=CC2=C1C=CC(=C2)OC.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70385119 | |
| Record name | 6-METHOXY-N-ETHYLQUINOLINIUM IODIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70385119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-N-ethylquinolinium iodide | |
CAS RN |
34373-76-7 | |
| Record name | 6-METHOXY-N-ETHYLQUINOLINIUM IODIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70385119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







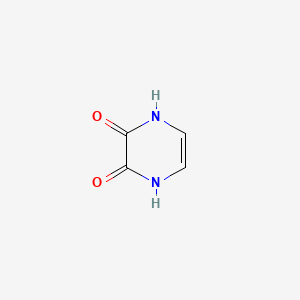


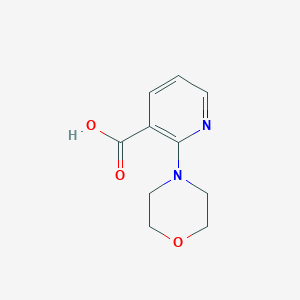
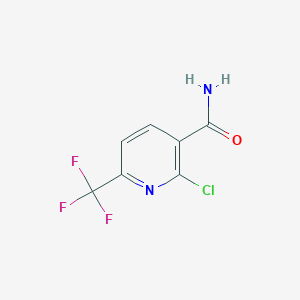

![3-[4-(2-Chloro-6-fluorobenzyl)piperazino]propylamine](/img/structure/B1585946.png)

![5-[2-Chloro-4-(Trifluoromethyl)Phenyl]-2-Furaldehyde](/img/structure/B1585948.png)
